molecular formula C9H10ClN3 B1423885 4-(1H-pyrazol-1-yl)aniline hydrochloride CAS No. 913848-94-9

4-(1H-pyrazol-1-yl)aniline hydrochloride

Cat. No. B1423885
M. Wt: 195.65 g/mol
InChI Key: COQNHFGHPQKJAV-UHFFFAOYSA-N
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Description

4-(1H-Pyrazol-1-yl)aniline hydrochloride is a chemical compound with the molecular formula C9H10ClN3 . It is a derivative of 4-(1H-Pyrazol-1-yl)aniline .


Molecular Structure Analysis

The molecular structure of 4-(1H-pyrazol-1-yl)aniline hydrochloride consists of a pyrazole ring attached to an aniline group via a single bond . The compound has a molecular weight of 195.65 g/mol .


Physical And Chemical Properties Analysis

4-(1H-pyrazol-1-yl)aniline hydrochloride is a solid compound . It has a molecular weight of 195.65 g/mol . Other physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Scientific Research Applications

Corrosion Inhibition

  • Pyrazole derivatives, including compounds similar to 4-(1H-pyrazol-1-yl)aniline hydrochloride, have demonstrated inhibitory activity against the corrosion of mild steel in acidic environments. This is supported by gravimetric and electrochemical studies, with theoretical calculations using the Density Functional Theory (DFT) method providing insights into their stability, reactivity, and adsorption characteristics in acidic mediums (Chadli et al., 2020).

Luminescence and Electroluminescence Applications

  • Certain pyrazole derivatives, including those structurally related to 4-(1H-pyrazol-1-yl)aniline hydrochloride, have been used to create highly luminescent tetradentate bis-cyclometalated platinum complexes. These complexes exhibit potential applications in organic light-emitting diodes (OLEDs), with characteristics like long emission lifetimes and structured emission spectra suggesting their potential in various lighting and display technologies (Vezzu et al., 2010).

Antimicrobial Activity

  • Pyrazole-based substituted anilines have been synthesized and demonstrated significant antibacterial and antifungal activity against various microbial strains. This highlights the potential of pyrazole derivatives in developing new antimicrobial agents (Banoji et al., 2022).

Molecular Structure Investigations

  • Pyrazole derivatives have been synthesized and analyzed for their molecular structures using X-ray crystallography combined with Hirshfeld and DFT calculations. Such investigations are crucial in understanding the molecular interactions and properties of these compounds (Shawish et al., 2021).

Catalysis

  • Compounds including pyrazole derivatives have been used in the development of recyclable hydroamination catalysts. These catalysts have been immobilized on glassy carbon electrode surfaces and have shown effectiveness in the hydroamination process (Tregubov et al., 2013).

properties

IUPAC Name

4-pyrazol-1-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3.ClH/c10-8-2-4-9(5-3-8)12-7-1-6-11-12;/h1-7H,10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COQNHFGHPQKJAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696141
Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1H-pyrazol-1-yl)aniline hydrochloride

CAS RN

1820647-29-7, 913848-94-9
Record name Benzenamine, 4-(1H-pyrazol-1-yl)-, hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1820647-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(1H-Pyrazol-1-yl)aniline--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696141
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-pyrazol-1-yl)aniline hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
A Suzuki, N Fukuda, T Kajiwara… - … Process Research & …, 2019 - ACS Publications
A novel and practical preparation of the selective phosphodiesterase 10A (PDE10A) inhibitor 1 having the core moiety of a 1,3,5-trisubstituted pyridazin-4(1H)-one has been achieved. …
Number of citations: 4 pubs.acs.org

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